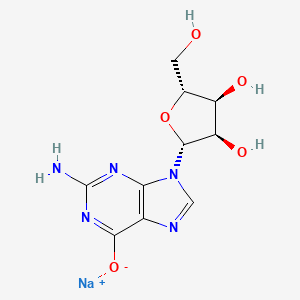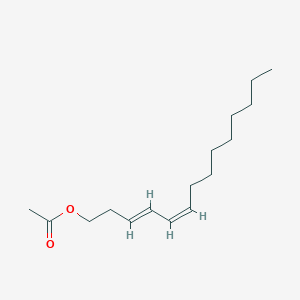
3E,5Z-Tetradecadienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3E,5Z-Tetradecadienyl acetate is a carboxylic ester with the molecular formula C16H28O2. It is known for its role as a pheromone in various insect species, particularly in moths. The compound is characterized by its double bonds at the 3rd and 5th positions in the tetradecadienyl chain, which are in the E and Z configurations, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3E,5Z-Tetradecadienyl acetate typically involves the stereoselective reduction of alkynes and the Wittig reaction. One common method starts with commercially available 3-bromo-1-propanol, which undergoes stereospecific reduction using lithium aluminum hydride (LAH) followed by the Wittig reaction to introduce the double bonds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The Wittig reaction is particularly favored for its ability to produce the E and Z configurations accurately .
Chemical Reactions Analysis
Types of Reactions
3E,5Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecadienoic acids, while reduction can produce saturated tetradecanes .
Scientific Research Applications
3E,5Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing into its potential use in pest control, reducing the need for harmful pesticides.
Mechanism of Action
The mechanism of action of 3E,5Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target insect species. The compound binds to olfactory receptors, triggering a behavioral response such as attraction or mating disruption. The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
Comparison with Similar Compounds
Similar Compounds
3E,7Z-Tetradecadienyl acetate: Another insect pheromone with similar applications but different double bond positions.
E-3-Tetradecenyl acetate: Used in combination with other pheromones for pest control.
Uniqueness
3E,5Z-Tetradecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity. Its ability to act as a pheromone in multiple insect species makes it a valuable compound in both research and practical applications .
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(3E,5Z)-tetradeca-3,5-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10-,13-12+ |
InChI Key |
XXIIMWWMOJXDLK-JPYSRSMKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C\CCOC(=O)C |
Canonical SMILES |
CCCCCCCCC=CC=CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


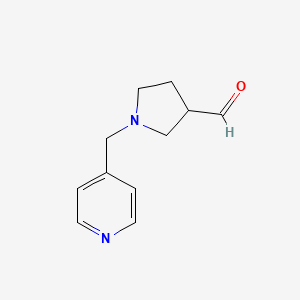
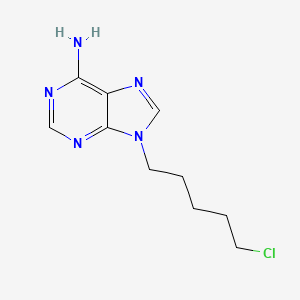
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
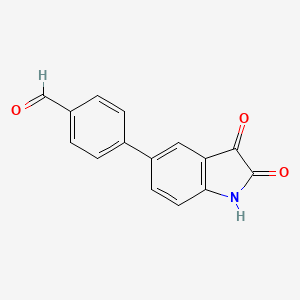
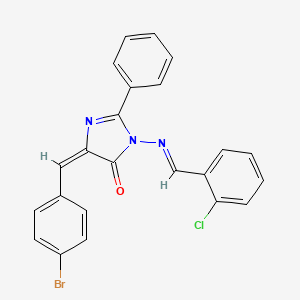
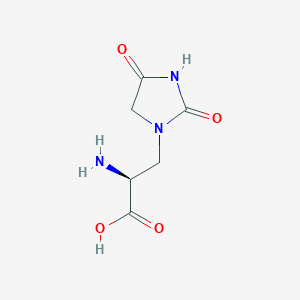
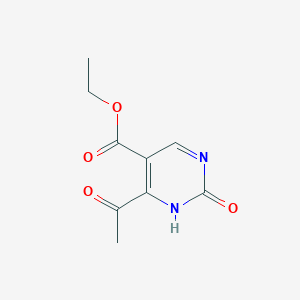
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
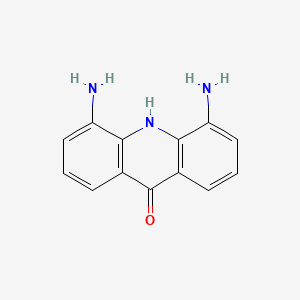
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)

